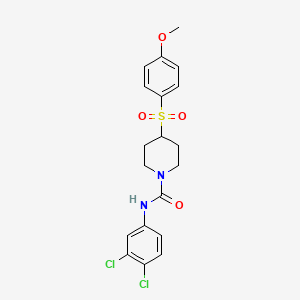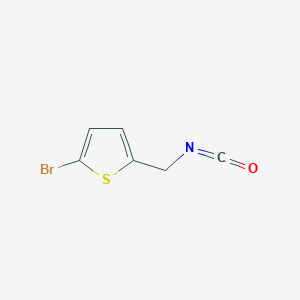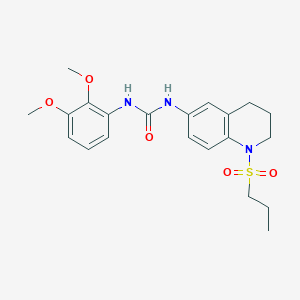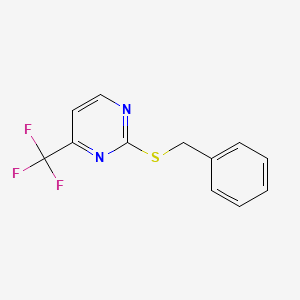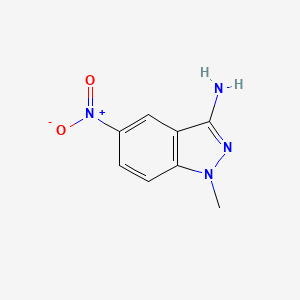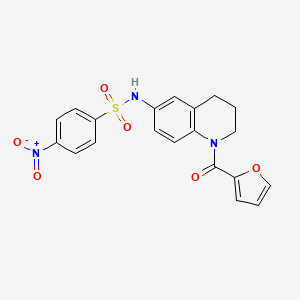
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide” is a complex organic compound. It contains a furan-2-carbonyl group, a tetrahydroquinoline group, and a 4-nitrobenzenesulfonamide group . The compound is likely to be synthesized for specific research purposes, given its complex structure.
Wissenschaftliche Forschungsanwendungen
Pro-drug System for Selective Therapeutic Drug Release
The compound and its derivatives have been investigated for their potential as a bioreductively activated pro-drug system. Biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs has been shown to trigger the release of parent drugs, suggesting potential applications for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Anticancer Properties through Apoptosis Induction
Research indicates that sulfonamide derivatives, including those related to the compound , can have pro-apoptotic effects on cancer cells. These effects are mediated by the activation of p38/ERK phosphorylation pathways, leading to a significant reduction in cell proliferation and the induction of pro-apoptotic genes (Cumaoğlu et al., 2015).
Structural and Theoretical Studies
The compound's derivatives have been the subject of structural and X-ray characterization, theoretical studies, and Hirshfeld surface analysis. These studies have provided insights into the importance of F⋯O interactions in the solid state, enhancing our understanding of molecular interactions and stability (Grudova et al., 2020).
Wirkmechanismus
Target of Action
Furan-based compounds have been associated with antiproliferative and antioxidant activities . This suggests that the compound might interact with cellular targets involved in proliferation and oxidative stress.
Mode of Action
Furan-based compounds are known to exhibit antiproliferative and antioxidant activities . This suggests that the compound might inhibit cell proliferation and neutralize reactive oxygen species (ROS) in cells.
Biochemical Pathways
Given the antiproliferative and antioxidant activities of furan-based compounds , it can be inferred that the compound might affect pathways related to cell cycle regulation and oxidative stress.
Pharmacokinetics
The physicochemical properties and drug-likeness of furan-based compounds have been calculated using swissadme , suggesting that these compounds have potential drug-like properties.
Result of Action
The compound’s action results in antiproliferative and antioxidant effects . This means that the compound might inhibit cell proliferation and neutralize ROS, thereby preventing tissue damage and maintaining normal cellular function.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNMQBBTNORDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
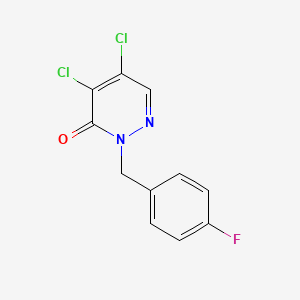
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2986057.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2986059.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
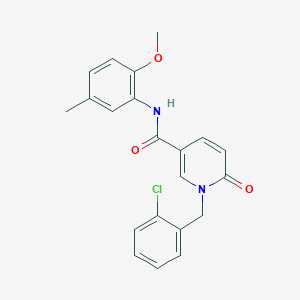
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
